molecular formula C8H15F3N2O B1469135 3-(4-Aminopiperidin-1-yl)-1,1,1-trifluoropropan-2-ol CAS No. 1480444-30-1

3-(4-Aminopiperidin-1-yl)-1,1,1-trifluoropropan-2-ol

Cat. No.: B1469135
CAS No.: 1480444-30-1
M. Wt: 212.21 g/mol
InChI Key: FGLKEBRYFRMZNF-UHFFFAOYSA-N
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Description

3-(4-Aminopiperidin-1-yl)-1,1,1-trifluoropropan-2-ol is a synthetic organic compound that features a piperidine ring substituted with an amino group and a trifluoropropanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Aminopiperidin-1-yl)-1,1,1-trifluoropropan-2-ol typically involves the reaction of 4-aminopiperidine with 1,1,1-trifluoro-2-propanol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Aminopiperidin-1-yl)-1,1,1-trifluoropropan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The trifluoropropanol moiety can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(4-Aminopiperidin-1-yl)-1,1,1-trifluoropropan-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Aminopiperidin-1-yl)-1,1,1-trifluoropropan-2-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Aminopiperidin-1-yl)methyl magnolol: A compound with similar structural features but different functional groups.

    3-(4-Aminopiperidin-1-yl)propanoic acid dihydrochloride: Another related compound with a carboxylic acid group.

Uniqueness

3-(4-Aminopiperidin-1-yl)-1,1,1-trifluoropropan-2-ol is unique due to the presence of the trifluoropropanol moiety, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

3-(4-aminopiperidin-1-yl)-1,1,1-trifluoropropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15F3N2O/c9-8(10,11)7(14)5-13-3-1-6(12)2-4-13/h6-7,14H,1-5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGLKEBRYFRMZNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CC(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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